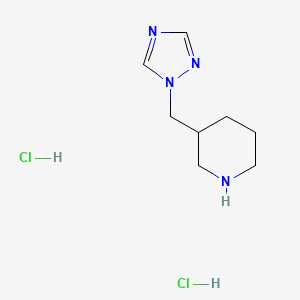
3-(3,4-Dimethylphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(3,4-Dimethylphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom in the ring. The oxadiazole ring is known for its versatility in medicinal chemistry due to its resemblance to biologically active moieties and its ability to improve pharmacokinetic properties of drug molecules .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or carboxylic acids. In the context of the provided data, the synthesis of related compounds has been achieved through various methods, including refluxing with ethyl 2-bromoacetate, reaction with CS2 in the presence of KOH, and subsequent conversion to the desired esters and hydrazides . These methods are likely to be applicable to the synthesis of the compound , with modifications to incorporate the specific substituents such as the 3,4-dimethylphenyl and the 6-phenylpyridazin-3-ylthio groups.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is crucial for their biological activity. The presence of substituents on the oxadiazole ring can significantly influence the compound's electronic and steric properties, which in turn affect its interaction with biological targets. The 3D-QSAR studies of related compounds have shown that the variations in percent inhibition of biological activity can be correlated with the steric-electrostatic properties of the substituents . This suggests that the molecular structure of "this compound" would also be critical in determining its biological efficacy.
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the nature of the substituents attached to the ring. The oxadiazole ring can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the functional groups present. For instance, the thioether moiety in the compound could potentially undergo S-alkylation reactions, as seen in the synthesis of related compounds . Understanding the chemical reactivity is essential for further chemical modifications and optimization of the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as lipophilicity, solubility, and drug-likeness, are important factors in determining their potential as drug candidates. The Lipinski's "Rule of Five" is often used to evaluate drug-likeness, which considers properties like molecular weight, logP (lipophilicity), hydrogen bond donors, and acceptors. Compounds that adhere to this rule are more likely to be orally bioavailable. The analogues of the compound have been analyzed for these properties using various software tools, and some have shown promising antimicrobial and antitubercular activities . These analyses are indicative of the potential of "this compound" to be a viable drug candidate, provided it exhibits similar properties.
科学的研究の応用
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives have been studied for their antimicrobial and anti-proliferative activities. A study by (Al-Wahaibi et al., 2021) revealed that certain derivatives exhibited significant inhibitory activity against pathogenic bacteria and fungi. Additionally, these compounds showed potent anti-proliferative activity against various cancer cell lines, highlighting their potential in cancer research.
Ring-Fission and Bond Cleavage Reactions
The compound has been involved in studies examining ring-fission and C-C bond cleavage reactions. In a study by (Jäger et al., 2002), it was observed that the reaction of certain related compounds resulted in ring fission of the oxadiazole system, leading to the formation of new compounds. This research contributes to the understanding of chemical reactivity and synthesis of novel structures.
Lithiation of Heteroaromatic Compounds
Research by (Micetich, 1970) explored the lithiation of various methyl-substituted heteroaromatic compounds, including oxadiazoles. This process involved different types of reactions and is significant in the field of organic chemistry for the synthesis of complex molecules.
Cytotoxicity and DNA Binding Studies
Studies have been conducted on bis-1,3,4-oxadiazoles derivatives for their cytotoxicity against human cancer cell lines. (Purohit et al., 2011) demonstrated that certain derivatives possess significant cytotoxic potential. Additionally, DNA binding studies were performed, providing insights into the mechanism of action of these compounds in cancer therapy.
Basicity Studies
Research on the basicity of phenyl- and methyl-substituted 1,2,4-oxadiazoles, such as (Trifonov et al., 2005), contributes to the understanding of the chemical properties of these compounds. The study focused on their protonation behavior, which is crucial for applications in various chemical reactions and pharmaceutical development.
特性
IUPAC Name |
3-(3,4-dimethylphenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-14-8-9-17(12-15(14)2)21-22-19(26-25-21)13-27-20-11-10-18(23-24-20)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQBJFQODVCWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea](/img/structure/B3012760.png)

![8-[(4-Bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B3012763.png)
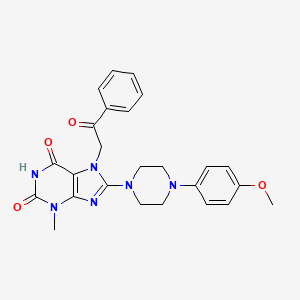
![6-acetyl-5-methyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3012765.png)
![5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3012766.png)
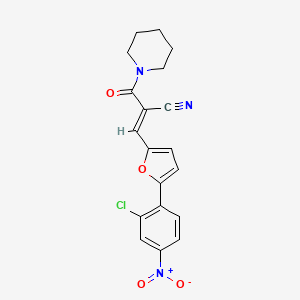
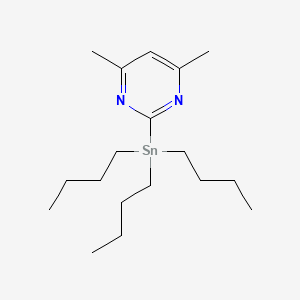
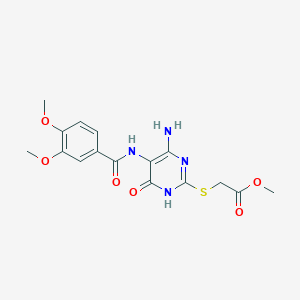
![2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012771.png)
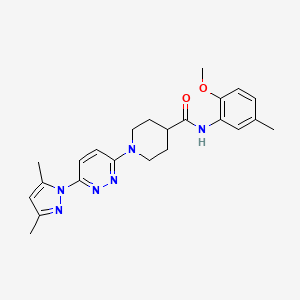
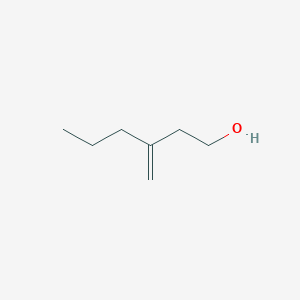
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B3012775.png)
